Product packaging for D-Aspartic-2,3,3-d3 Acid(Cat. No.:)

D-Aspartic-2,3,3-d3 Acid

Cat. No.: B13445466
M. Wt: 136.12 g/mol
InChI Key: CKLJMWTZIZZHCS-MIRRBZTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Aspartic-2,3,3-d3 Acid is a high-purity, stable isotope-labeled chemical reagent specifically designed for use in mass spectrometry and metabolic research. This compound, in which three hydrogen atoms have been replaced by deuterium atoms at the 2,3,3 positions, serves as an excellent internal standard for the quantitative analysis of its endogenous counterpart, D-aspartic acid (D-Asp) . D-Asp is an amino acid endogenously present in the neuroendocrine tissues of both invertebrates and vertebrates, including humans . It functions as a physiological regulator in the central nervous and endocrine systems, where it plays a crucial role in the synthesis and release of hormones . Research has shown that D-Aspartic acid is involved in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. It stimulates the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and luteinizing hormone (LH) from the pituitary gland, ultimately enhancing the synthesis and release of testosterone in the testes . The molecular mechanisms of its action involve the upregulation of steroidogenic acute regulatory protein (StAR) gene expression and the use of second messengers like cAMP in Leydig cells . Due to its documented role in reproductive biology, D-Aspartic acid is a compound of significant interest in studies concerning fertility, steroidogenesis, and neuroendocrinology . The deuterated form, this compound, allows researchers to accurately trace and quantify the presence and metabolism of D-Asp in complex biological systems, providing critical insights into these pathways. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO4 B13445466 D-Aspartic-2,3,3-d3 Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NO4

Molecular Weight

136.12 g/mol

IUPAC Name

(2R)-2-amino-2,3,3-trideuteriobutanedioic acid

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1D2,2D

InChI Key

CKLJMWTZIZZHCS-MIRRBZTDSA-N

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies for D Aspartic 2,3,3 D3 Acid

Historical Development of Deuterium (B1214612) Labeling Strategies for Aspartic Acid Precursors

The journey to produce specifically labeled compounds like D-Aspartic-2,3,3-d3 acid is built upon decades of research into deuterium labeling of amino acids. Early methods for creating deuterated amino acids were often non-specific and could result in low yields. publish.csiro.au Since the discovery of deuterium, scientists have been interested in preparing deuterated compounds for biological studies. pnas.org

Initial strategies for deuterating amino acids can be broadly categorized into three main approaches:

Acid-Base Catalyzed Exchange: These methods, while straightforward, often resulted in low yields of deuterated product. publish.csiro.au

Enzymatic Transaminations: While offering high specificity, these methods were often considered tedious and not suitable for large-scale synthesis. publish.csiro.au

Chemical Transamination: This approach, involving the formation of Schiff bases, proved to be a more promising route for achieving higher yields of specifically carbon-deuterated amino acids. publish.csiro.au

A significant advancement came with the development of methods for the selective deuteration of various amino acids, including aspartic acid. A 1972 patent described a method for preparing deuterated L-aspartic acid by treating it with a deuterated inorganic acid or a metal deuteroxide. google.com This laid the groundwork for more controlled and specific deuterium incorporation. Over the years, research has focused on improving the efficiency and selectivity of these labeling techniques, leading to the development of the more refined methods used today. pnas.orgresearchgate.net

Regioselective Deuteration Techniques for Aspartic Acid Synthesis

Achieving the specific labeling pattern of this compound, where deuterium is introduced at the C2 and C3 positions, requires precise regioselective deuteration techniques. Modern synthetic chemistry offers several powerful tools to achieve this.

One common strategy involves the use of a racemic mixture of DL-aspartic acid as a starting material. caymanchem.com This precursor can be subjected to H-D exchange reactions under specific conditions to introduce deuterium at the desired positions. Palladium on carbon (Pd/C) has emerged as a highly effective catalyst for such transformations. mdpi.com For instance, a Pd/C-catalyzed reaction using deuterium oxide (D₂O) as the deuterium source can achieve regioselective deuteration. mdpi.com

Another approach involves the use of iridium-based catalysts. These catalysts can facilitate transfer deuteration reactions, where a deuterium source like deuterated formic acid is used to introduce deuterium across a double bond. marquette.edu Emerging techniques in catalytic transfer deuteration and hydrodeuteration are continually expanding the toolkit for selective deuterium incorporation into organic molecules. marquette.edu

The synthesis of DL-Aspartic-2,3,3-d3 acid has been documented, and this compound serves as a direct precursor to the D- and L-enantiomers. acs.org The process often involves heating DL-aspartic acid in the presence of a deuterated solvent and a catalyst to facilitate the exchange of protons for deuterons at the α and β carbons.

Stereochemical Control in the Synthesis of this compound

Once the racemic DL-Aspartic-2,3,3-d3 acid is obtained, the next critical step is the resolution of the enantiomers to isolate the desired D-form. Stereochemical control is paramount in this process to ensure the final product is enantiomerically pure. The linear and stereochemical formulas of D-aspartic acid and its enantiomer, L-aspartic acid, are well-established, differing in the configuration at the α-carbon. researchgate.net

Several methods can be employed for the resolution of racemic amino acids:

Enzymatic Resolution: This technique utilizes enzymes that are specific for one enantiomer, allowing for the separation of the D- and L-forms. For example, D-aspartate oxidase specifically metabolizes D-aspartic acid. researchgate.net

Chiral Chromatography: This method involves the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization.

Recent advancements have also focused on enantioselective synthesis, where the desired stereochemistry is established during the deuteration process itself. This can be achieved using chiral catalysts or auxiliaries that direct the deuterium incorporation to a specific face of the molecule. acs.orgnih.gov For instance, organophotocatalytic radical approaches have been developed for the enantioenriched synthesis of α-deuterated amino acids. nih.gov

Purification and Characterization of Synthesized this compound

Following the synthesis and stereochemical resolution, the final product, this compound, must be rigorously purified and characterized to confirm its identity, purity, and isotopic enrichment.

Purification techniques commonly employed include:

Ion-exchange chromatography: This method is highly effective for purifying amino acids by separating them based on their charge. publish.csiro.au

Recrystallization: This technique is used to remove impurities by dissolving the compound in a suitable solvent and allowing it to crystallize, leaving impurities behind in the solution.

Characterization involves a suite of analytical methods to verify the structure and isotopic composition of the final product.

Analytical Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and confirms the positions and extent of deuterium incorporation.
Mass Spectrometry (MS) Determines the molecular weight and confirms the mass shift due to deuterium labeling. It is also used to quantify the isotopic purity.
Chiral High-Performance Liquid Chromatography (HPLC) Verifies the enantiomeric purity of the D-aspartic acid.
Melting Point A physical property that can indicate the purity of the solid compound. The melting point for DL-Aspartic-2,3,3-d3 acid is reported to be above 300 °C (with decomposition). chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Commercial suppliers of this compound and its racemic precursor provide detailed specifications regarding their purity and isotopic enrichment, typically greater than 98 atom % D. sigmaaldrich.comsigmaaldrich.com

Analytical Applications and Methodological Development of D Aspartic 2,3,3 D3 Acid

Role as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise quantification of analytes in complex matrices. D-Aspartic-2,3,3-d3 Acid, along with its L- and DL-isomers, serves this crucial role in the analysis of aspartic acid. caymanchem.comsigmaaldrich.com The co-elution of the deuterated standard with the endogenous analyte allows for the correction of variations that may occur during sample preparation, injection, and ionization within the mass spectrometer, thereby enhancing the reliability and reproducibility of the results. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for Aspartate Quantification

The quantification of aspartic acid enantiomers (D- and L-aspartate) is of significant interest in various biological and clinical studies, as the ratio of these isomers can be indicative of physiological processes and disease states. d-nb.info Chiral liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose, and this compound can be employed as an internal standard to ensure accurate quantification.

A study detailing the simultaneous determination of free D-Asp, L-Asp, and N-methyl-D-aspartate (NMDA) in mouse brain tissues utilized a chiral LC-MS/MS method. nih.gov The separation was achieved on an Astec Chirobiotic T column, which is based on the macrocyclic glycopeptide teicoplanin. nih.gov This type of chiral stationary phase is effective for resolving underivatized amino acid enantiomers. nih.gov The mobile phase consisted of a gradient of methanol (B129727) and an aqueous solution containing formic acid. nih.gov Although this particular study did not explicitly state the use of this compound as the internal standard, it highlights a typical methodology where such a standard would be ideally suited. The use of a deuterated internal standard in such chiral separations is critical to account for any matrix effects and to ensure the accuracy of the measured enantiomeric ratios.

In a method for the rapid quantification of underivatized amino acids in plasma, 2,3,3-D3-aspartic acid was used as an internal standard with hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry. d-nb.info The separation was achieved on an Acquity UPLC BEH Amide column with a gradient of acetonitrile (B52724) and aqueous ammonium (B1175870) formate (B1220265) buffer. d-nb.info The multiple reaction monitoring (MRM) transition for 2,3,3-D3-aspartic acid was m/z 137.0 → 75.1. d-nb.info

Table 1: LC-MS Methodological Details for Aspartate Quantification

Parameter Method 1: Chiral Separation in Brain Tissue Method 2: HILIC in Plasma
Column Astec Chirobiotic T (10 cm x 4.6 mm, 5 µm) nih.gov Acquity UPLC BEH Amide (100 x 2.1 mm, 1.7 µm) d-nb.info
Mobile Phase A 0.1% Formic Acid in 2% Acetonitrile nih.gov 10 mM Ammonium formate in 85% Acetonitrile with 0.15% Formic Acid d-nb.info
Mobile Phase B 0.009% Formic Acid in Methanol nih.gov 10 mM Ammonium formate in water with 0.15% Formic Acid d-nb.info
Internal Standard This compound (or similar deuterated analog) 2,3,3-D3-aspartic acid d-nb.info
MS Detection Triple Quadrupole in MRM mode nih.gov Triple Quadrupole in MRM mode d-nb.info

| MRM Transition (IS) | Not specified in source | m/z 137.0 → 75.1 d-nb.info |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Aspartate Analysis

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of amino acids. However, due to their low volatility, amino acids require chemical derivatization prior to GC analysis. A common approach involves a two-step derivatization: esterification of the carboxylic acid group followed by acylation of the amino group.

A widely used methodology involves the esterification of amino acids with an alcohol (e.g., propanol (B110389) or methanol) in an acidic medium, followed by acylation with an agent like propyl chloroformate or pentafluoropropionic anhydride (B1165640) (PFPA). d-nb.infonih.gov For the purpose of stable isotope dilution analysis, deuterated analogs of the derivatizing agents or the amino acids themselves can be used to generate the internal standard.

For instance, a general method for amino acid analysis describes the synthesis of deuterated methyl esters of amino acids by using deuterated methanol (CD3OD) during the esterification step. nih.gov These deuterated derivatives then serve as internal standards for the quantification of their corresponding non-deuterated counterparts. While this method does not specifically use pre-synthesized this compound, the principle remains the same: creating a stable isotope-labeled version of the analyte to serve as an internal standard. The Me-PFP derivatives are then analyzed by GC-MS in the selected-ion monitoring (SIM) mode for quantification. nih.gov

Table 2: General GC-MS Derivatization and Analysis Scheme for Amino Acids

Step Description
Esterification Reaction with an alcohol (e.g., methanol) and an acid catalyst to convert the carboxylic acid group to an ester. nih.gov
Internal Standard Generation Use of a deuterated alcohol (e.g., CD3OD) to create deuterated ester derivatives of the amino acids to be used as internal standards. nih.gov
Acylation Reaction with an acylating agent (e.g., pentafluoropropionic anhydride) to derivatize the amino group. nih.gov
Extraction Extraction of the derivatized amino acids into a GC-compatible organic solvent (e.g., toluene). nih.gov

| GC-MS Analysis | Separation on a GC column and detection by a mass spectrometer operating in selected-ion monitoring (SIM) mode. nih.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications in Complex Biological Matrices

Ultra-performance liquid chromatography (UPLC), with its use of sub-2 µm particle columns, offers significant advantages in terms of resolution, sensitivity, and speed of analysis compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), it becomes a highly powerful tool for the quantification of analytes in complex biological matrices such as plasma, urine, and cerebrospinal fluid. nih.govmdpi.com

A UPLC-MS/MS method was developed for the therapeutic monitoring of L-asparaginase activity in human plasma by quantifying the levels of L-aspartic acid and L-asparagine. nih.gov In this study, L-aspartic acid-2,3,3-d3 was used as the internal standard. nih.gov The sample preparation involved protein precipitation from plasma using sulfosalicylic acid. nih.gov The chromatographic separation was achieved on an Imtakt Intrada amino acid analysis column with a gradient of acetonitrile and aqueous ammonium formate. nih.gov The analysis was performed in the multiple reaction monitoring (MRM) mode, with the following transitions: m/z 134.0 → 88.03 for L-aspartic acid and m/z 137.02 → 90.96 for the internal standard, L-aspartic acid-2,3,3-d3. nih.govresearchgate.net The method demonstrated good linearity, accuracy, and precision, making it suitable for clinical applications. nih.gov

Another application involves the quantification of N-acetyl-l-aspartate (NAA) in dried blood spots for the neonatal screening of Canavan disease, a neurodegenerative disorder characterized by the accumulation of NAA. A fast and sensitive LC-MS/MS method was developed using N-acetyl-L-aspartic acid-2,3,3-d3 as the internal standard. nih.gov This highlights the versatility of deuterated aspartic acid derivatives in clinical diagnostics.

Table 3: UPLC-MS/MS Method Validation for L-Aspartic Acid in Human Plasma

Validation Parameter Result for L-Aspartic Acid
Linearity (Concentration Range) 1.95–125 µM nih.gov
Correlation Coefficient (r) 0.9993–0.9998 nih.gov
Intra-day Accuracy 96.62–106.0% nih.gov
Inter-day Accuracy 97.66–105.4% nih.gov
Intra-day Precision (CV%) 0.28–2.64% nih.gov

| Inter-day Precision (CV%) | 1.58–3.86% nih.gov |

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

In nuclear magnetic resonance (NMR) spectroscopy, selective deuteration of proteins is a powerful strategy to simplify complex spectra and to probe the structure and dynamics of large biomolecules. sigmaaldrich.comckisotopes.com While the direct use of exogenously supplied this compound for incorporation into proteins expressed in cellular systems is not a standard approach due to the specific metabolic pathways for amino acid synthesis, the principle of using specifically deuterated aspartate residues is highly relevant.

Research has demonstrated that stereoselective deuteration of aspartate residues can be achieved by growing Escherichia coli in D₂O-based media with fumarate (B1241708) as the carbon source. ualberta.ca This metabolic engineering approach leads to the incorporation of deuterium (B1214612) at specific positions in the aspartate side chain, which can then be used to study protein dynamics. ualberta.ca The presence of deuterium alters the relaxation properties of nearby protons and carbons, providing valuable information about the mobility of the protein backbone and side chains. ualberta.ca

Furthermore, enzymatic methods are being developed for the site-selective deuteration of amino acids. For example, a dual-protein catalysis system has been shown to catalyze the Cα and Cβ hydrogen-deuterium (H/D) exchange in various amino acids. nih.gov While this particular study focused on leucine (B10760876) and phenylalanine, the underlying principles could potentially be adapted for the specific deuteration of aspartic acid. nih.gov

The use of selectively deuterated amino acids, such as those with deuteration at the Cβ position (as in this compound), is particularly advantageous for studying the dynamics of methyl-containing proteins. By reducing the number of proton signals, the spectra are simplified, allowing for the unambiguous assignment and analysis of methyl group dynamics, which are sensitive reporters of protein structure and function. researchgate.net These studies provide insights into conformational changes, protein folding, and interactions with other molecules.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
D-Aspartic Acid
L-Aspartic Acid
DL-Aspartic Acid
N-methyl-D-aspartate (NMDA)
L-Asparagine
2,3,3-D3-aspartic acid
N-acetyl-l-aspartate (NAA)
N-acetyl-L-aspartic acid-2,3,3-d3
Fumarate
Leucine
Phenylalanine
l-Leu-2,3,3-d3

Mechanistic and Kinetic Investigations Utilizing D Aspartic 2,3,3 D3 Acid As a Tracer

Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Kinetic Isotope Effects

The substitution of hydrogen with deuterium can lead to a change in the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). wikipedia.org This effect arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. nih.govprinceton.edu The C-D bond is stronger and has a lower zero-point energy, meaning more energy is typically required to break it, which can slow down reactions where this bond cleavage is part of the rate-determining step. nih.govprinceton.edu The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), provides profound insight into the transition state of a reaction. wikipedia.org

In the context of enzyme-catalyzed reactions involving amino acids, KIE studies are instrumental. For instance, investigations into D-amino acid oxidase have utilized deuterium-labeled substrates to probe the dehydrogenation mechanism. d-nb.inforesearchgate.net Studies on [2-D]D-alanine revealed a significant primary substrate isotope effect, supporting a hydride transfer mechanism and suggesting that the rupture of the Cα-H bond is a key step in the reaction. d-nb.inforesearchgate.net Similarly, kinetic isotope effect studies on aspartate aminotransferase using [α-2H]-L-aspartate helped to support a concerted 1,3 prototropic shift mechanism for the enzyme. nih.gov

While direct KIE studies on D-Aspartic-2,3,3-d3 Acid are specific to the reaction being investigated, the principles are broadly applicable. The presence of deuterium at the C2 and C3 positions allows for the interrogation of reactions involving hydrogen abstraction or bond cleavage at these sites. For example, in the deamination of (2S)-aspartic acid catalyzed by 3-methylaspartase, the use of C-3-deuteriated isotopomers revealed that the magnitude of the primary isotope effect varied with the substituent at C-3, suggesting a change in the elimination mechanism from concerted to stepwise. iaea.org The use of this compound would enable similar mechanistic distinctions in other chemical or enzymatic systems.

Table 1: Representative Kinetic Isotope Effects in Amino Acid Reactions

Enzyme/Reaction SystemSubstrate(s)Observed KIE (kH/kD)ImplicationCitation
D-Amino Acid OxidaseD-Alanine / [2-D]D-Alanine9.1 ± 1.5 (at low pH)Supports hydride transfer mechanism d-nb.info
Aspartate Aminotransferase (cytoplasmic)L-Aspartate / [α-2H]-L-Aspartate1.43 ± 0.03Supports concerted 1,3 prototropic shift nih.gov
3-Methylaspartase(2S)-Aspartic Acid / (2S,3R)-[3-²H₁]Aspartic AcidVaries with substrateIndicates a change in elimination mechanism iaea.org

Investigation of Decomposition Pathways and Surface Interactions of Aspartic Acid using Deuterium Labeling

Deuterium labeling is a crucial technique for tracing the transformation of molecules during complex processes like thermal decomposition on catalytic surfaces. Studies using L-Aspartic-2,3,3-d3 acid have provided detailed insights into the decomposition of aspartic acid on metal surfaces such as copper (Cu) and nickel (Ni). nsf.govcmu.eduresearchgate.net

On a Cu(100) surface, the decomposition of aspartic acid follows a specific pathway that has been elucidated using various isotopomers, including L-Asp-2,3,3-d3. nsf.govresearchgate.net Upon adsorption at elevated temperatures, the aspartic acid molecule is present as a doubly deprotonated bi-aspartate species. nsf.govresearchgate.net During heating, this species decomposes explosively. The use of carbon-13 and deuterium labeling demonstrated that the decomposition begins with the cleavage of the C3-C4 bond, releasing the first molecule of CO2. nsf.govacs.org This is followed by the cleavage of the C1-C2 bond, releasing a second CO2 molecule. The remaining C2N fragment, specifically CD(NH2)CD2 from the labeled starting material, then decomposes further to yield acetonitrile (B52724) (N≡CCH3) and hydrogen (H2). nsf.govresearchgate.net

The decomposition on a Ni(100) surface is more complex, featuring multiple pathways. cmu.edu In addition to the products seen on copper surfaces (CO2, H2, and acetonitrile), the decomposition on nickel also yields carbon monoxide (CO), water (H2O), and hydrogen cyanide (HC≡N). cmu.edu Isotopic labeling studies, including with D7-L-Asp, were essential to distinguish between these competing pathways. At low coverages, an intermolecular condensation and dehydration reaction dominates, leading to CO and H2O. At higher coverages, the decomposition pathway resembles that on copper, yielding CO2 and acetonitrile. cmu.edu

Table 2: Major Decomposition Products of Aspartic Acid on Metal Surfaces

SurfaceLabeled PrecursorMajor Gaseous ProductsMechanistic InsightCitation
Cu(100)L-Asp-2,3,3-d3CO₂, H₂, N≡CCH₃Sequential decarboxylation followed by decomposition of the C₂N intermediate. nsf.govresearchgate.net
Ni(100)D₇-L-AspCO₂, CO, H₂, H₂O, N≡CCH₃, HC≡NDual pathways: condensation/dehydration at low coverage, decarboxylation at high coverage. cmu.edu

Studies on Isotopic Scrambling and Exchange Phenomena in Chemical Transformations

Isotopic labeling with this compound is also instrumental in revealing more subtle mechanistic details, such as isotopic scrambling and exchange. Scrambling refers to the redistribution of isotopes within a molecule or between molecules, which can indicate the presence of reversible steps or symmetrical intermediates in a reaction pathway.

A clear example of this is observed in the decomposition of L-Asp-2,3,3-d3 on a Cu(100) surface. nsf.govresearchgate.net After the two decarboxylation steps, a deuterated intermediate, CD(NH2)CD2, is formed on the surface. The subsequent decomposition to acetonitrile involves the scrambling of deuterium atoms. This indicates that the transformation of the C2N intermediate is not a simple, direct elimination but likely involves reversible hydrogen/deuterium transfer steps on the catalytic surface before the final products are formed and desorb. nsf.govresearchgate.net

Beyond surface science, deuterium labeling is widely used to study hydrogen/deuterium exchange phenomena. For instance, a novel method was developed to exclusively label isoaspartic acid (isoAsp) residues in proteins with deuterium. nih.gov This method relies on the formation of an oxazolone (B7731731) ring, which facilitates the incorporation of a deuteron (B1233211) from a D2O solvent at the Cα-position. nih.gov This specific labeling allows for the unambiguous identification of isoAsp sites, a common and often detrimental protein modification. nih.gov Such studies highlight the utility of deuterium in probing structural rearrangements and post-translational modifications. In a broader context, ion mobility spectrometry combined with hydrogen-deuterium exchange (HDX) mass spectrometry is used to assess charge site locations and the degree of isotope scrambling in peptide ions, providing detailed structural information. nih.gov These examples underscore the versatility of deuterium labeling, as provided by compounds like this compound, in exploring dynamic chemical and biological processes.

Applications in Metabolic and Proteomic Research with Stable Isotope Tracing

Tracing Aspartate Metabolic Pathways and Interconversion Dynamics in Biological Systems

Stable isotope tracers like D-Aspartic-2,3,3-d3 Acid are instrumental in elucidating the complex network of metabolic pathways in vivo. e-acnm.org By introducing the deuterium-labeled aspartate into a biological system, scientists can track the journey of the deuterium (B1214612) atoms as the aspartate molecule is processed and converted into other metabolites. This technique, known as stable isotope tracing, provides a dynamic view of metabolic fluxes and interconversions that is not achievable with static concentration measurements alone. nih.gov

The metabolic fate of aspartate is diverse. It is a non-essential amino acid that plays a central role in intermediary metabolism. Key pathways involving aspartate that can be traced using labeled isotopes include:

Transamination: Aspartate can be reversibly converted to oxaloacetate by the enzyme aspartate aminotransferase. This reaction links amino acid metabolism directly with the Tricarboxylic Acid (TCA) cycle, a fundamental energy-producing pathway. Tracking the label from aspartate to TCA cycle intermediates reveals the contribution of this amino acid to cellular energy metabolism.

Biosynthesis: Aspartate serves as a direct precursor for the synthesis of asparagine, a reaction catalyzed by asparagine synthetase. It is also a fundamental building block for the synthesis of other amino acids, including methionine, threonine, isoleucine, and lysine (B10760008) in various organisms.

Nucleotide Synthesis: The nitrogen atom from aspartate is incorporated into purine (B94841) and pyrimidine (B1678525) rings, which are the building blocks of DNA and RNA.

Isotope tracing allows for the quantification of the rate of conversion from one metabolite to another. annualreviews.org For example, by simultaneously infusing two different labeled tracers, researchers can measure the rate at which one compound is converted into another. annualreviews.org Furthermore, dynamic labeling experiments, which monitor the incorporation of the isotope into various metabolite pools over time, provide critical data on the time required to reach isotopic steady state. nih.gov This information is vital for understanding the turnover rates and pool sizes of metabolites within different pathways. nih.gov

Quantitative Proteomics and Metabolomics Employing Deuterium-Labeled Standards

In the fields of quantitative proteomics and metabolomics, accuracy and precision are paramount. Stable isotope-labeled compounds, such as this compound, serve as ideal internal standards for quantification using mass spectrometry (MS). oup.comoup.com When a known quantity of the labeled standard is added to a biological sample at an early stage of preparation, it experiences the same processing and potential for loss as the natural analyte. oup.com Because the mass spectrometer can differentiate between the light (endogenous) and heavy (labeled) versions of the molecule, the ratio of their signals allows for highly accurate calculation of the endogenous compound's concentration, correcting for variations in sample handling and instrument response. oup.comannualreviews.org

This compound is specifically intended for use as an internal standard for the precise quantification of aspartic acid in various biological samples, such as plasma, using methods like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comresearchgate.net

One documented application is a method developed for the rapid analysis of underivatized amino acids in human plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). d-nb.info In this method, 2,3,3-D3-aspartic acid was used as the internal standard to ensure the accurate measurement of native aspartic acid. d-nb.info The distinct mass-to-charge ratios (m/z) of the precursor and product ions for both the analyte and the standard are monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

Table 1: Mass Spectrometric Parameters for Aspartic Acid Quantification Using a Deuterium-Labeled Standard d-nb.info
CompoundTypePrecursor Ion (m/z)Product Ion (m/z)
Aspartic AcidAnalyte134.074.0
2,3,3-D3-aspartic acidInternal Standard137.075.1

Beyond metabolomics, deuterium-labeled amino acids are foundational to quantitative proteomic techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govwikipedia.orgnih.gov In SILAC, cells are grown in a medium where a natural amino acid is replaced by its heavy isotope-labeled version. nih.gov This leads to the incorporation of the heavy amino acid into all newly synthesized proteins. nih.gov By comparing the proteomes of cells grown in "light" versus "heavy" media, researchers can quantify changes in protein abundance across different experimental conditions with high accuracy. nih.gov While carbon-13 and nitrogen-15 (B135050) are more common labels in SILAC to avoid chromatographic separation issues sometimes seen with deuterium, the principle remains a cornerstone of quantitative proteomics. sigmaaldrich.com

Analysis of Amino Acid Transport and Cellular Compartmentalization via Isotopic Tracers

Understanding how amino acids move into and out of cells and are distributed within different subcellular compartments is crucial for cell biology. Stable isotope tracers provide a powerful method to investigate these dynamics. e-acnm.org By introducing a labeled amino acid like this compound into the extracellular environment, researchers can monitor its uptake into the cell over time. This allows for the direct measurement of amino acid transport kinetics across the cell membrane. d-nb.info The transport of aspartate into cells is primarily handled by a family of proteins known as Excitatory Amino Acid Transporters (EAATs), which also transport glutamate. mdpi.com

A significant challenge in metabolic research is cellular compartmentalization. Metabolites like aspartate exist in distinct pools within the cell, for example, in the cytoplasm and in the mitochondria, and these pools may not readily mix. Standard sample extraction methods combine these pools, and subsequent mass spectrometry analysis measures the average isotopic enrichment of the entire cellular pool. frontiersin.org This can obscure important information about metabolic activities occurring in specific organelles. frontiersin.org

Despite this limitation, isotopic tracer studies can offer profound insights into compartmentalized metabolism. By analyzing the labeling patterns of downstream metabolites that are known to be synthesized in specific compartments, researchers can infer the flux through different pathways within those compartments. nih.govfrontiersin.org For instance, observing a high incorporation of the deuterium label into a metabolite known to be exclusively synthesized in the mitochondria would indicate that the labeled aspartate tracer was successfully transported into that organelle and is actively participating in mitochondrial metabolism.

Future Directions and Emerging Research Avenues for D Aspartic 2,3,3 D3 Acid

Development of Novel Isotopic Labeling Strategies for Enhanced Research Utility

The utility of D-Aspartic-2,3,3-d3 Acid is intrinsically linked to the methods of its incorporation into biological systems. Future research will likely focus on refining and expanding isotopic labeling strategies to maximize its research potential.

One promising avenue is the development of site-selective enzymatic deuteration methods. nih.govresearchgate.netacs.org Current chemical synthesis of deuterated amino acids can be complex and expensive. nih.gov Enzymatic approaches, however, offer the potential for more efficient and highly selective deuterium (B1214612) incorporation directly into amino acids. nih.govresearchgate.netacs.org Research into enzymes that can specifically catalyze hydrogen-deuterium (H/D) exchange at the C2 and C3 positions of D-aspartic acid could lead to more cost-effective and scalable production of this compound.

Another area of development is the use of heavy water (D₂O) metabolic labeling in cell cultures and in vivo models. nih.gov When organisms are grown in a D₂O-enriched environment, deuterium is incorporated into various biomolecules, including non-essential amino acids, during their biosynthesis. nih.gov By understanding the specific metabolic pathways that lead to the deuteration of D-aspartic acid, researchers can design experiments to track its synthesis and turnover in real-time. This includes elucidating the contributions of precursor molecules and the activity of relevant enzymes.

Future strategies may also involve combining this compound with other stable isotopes, such as ¹³C and ¹⁵N, to create multi-isotope labeled tracers . This would enable more sophisticated metabolic flux analysis, allowing researchers to simultaneously track the fate of different atoms within the molecule and unravel complex metabolic networks.

Table 1: Comparison of Isotopic Labeling Strategies
Labeling StrategyDescriptionAdvantagesChallenges
Chemical SynthesisDe novo synthesis of the deuterated compound from deuterated precursors.High isotopic purity and defined labeling pattern.Often complex, multi-step, and costly. nih.gov
Enzymatic DeuterationUse of enzymes to catalyze H/D exchange at specific sites.High site-selectivity, potentially more efficient and cost-effective. nih.govresearchgate.netacs.orgRequires identification and optimization of suitable enzymes.
Metabolic Labeling (D₂O)Incorporation of deuterium from heavy water into biomolecules during biosynthesis.Cost-effective for in vivo and in vitro studies, allows for turnover analysis. nih.govresearchgate.netLabeling pattern may be less specific and can be influenced by metabolic scrambling. portlandpress.com
Multi-Isotope LabelingCombination of deuterium with other stable isotopes like ¹³C and ¹⁵N.Enables sophisticated metabolic flux analysis and tracking of multiple atoms.Complex data analysis and potential for overlapping signals in some analytical techniques.

Advanced Spectroscopic Applications Beyond Conventional NMR and MS

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques for detecting deuterated compounds, future research will likely see the application of more advanced spectroscopic methods to leverage the unique properties of this compound.

Deuterium Metabolic Imaging (DMI) is a rapidly emerging in vivo imaging technique that holds immense promise. frontiersin.orgnih.govnih.gov DMI allows for the non-invasive, real-time tracking of deuterated substrates and their metabolic products in living organisms. frontiersin.orgnih.gov By administering this compound, researchers could potentially visualize its uptake, distribution, and conversion in different tissues and organs, providing unprecedented insights into its metabolic fate and role in various physiological and pathological processes. The low natural abundance of deuterium provides a high-contrast signal against a minimal background. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is another powerful technique that could be enhanced by the use of this compound. HDX-MS is used to study protein dynamics and conformational changes by monitoring the exchange of amide protons with deuterium from a deuterated solvent. researchgate.netacs.org While this technique typically involves labeling the entire protein, the incorporation of a specifically labeled amino acid like this compound could serve as a unique probe to study the local environment and dynamics of the aspartate residue within a protein structure.

Furthermore, the development of novel NMR techniques, such as those that exploit the altered J-coupling and relaxation properties of deuterated molecules, could provide more detailed structural and dynamic information about proteins and metabolites that incorporate this compound. nih.gov

Integration of Deuterium Labeling with Multi-Omics Approaches in Systems Biology Research

The future of biological research lies in the integration of multiple "omics" data sets to gain a holistic understanding of complex biological systems. vascular-proteomics.comnih.govresearchgate.netnumberanalytics.com this compound is well-positioned to play a crucial role in this multi-omics landscape.

By using this compound as a metabolic tracer, researchers can perform stable isotope-resolved metabolomics (SIRM) to trace its incorporation into various metabolic pathways. This data can then be integrated with other omics data, such as transcriptomics (gene expression) and proteomics (protein expression), to build comprehensive models of cellular metabolism. vascular-proteomics.com For example, an increase in the incorporation of deuterium from this compound into a particular metabolic pathway could be correlated with changes in the expression of genes and proteins involved in that pathway.

This integrated approach can help to:

Elucidate complex metabolic networks: By tracking the flow of deuterium through various metabolic pathways, researchers can map out the intricate connections between different metabolic processes.

Identify novel enzyme functions: The conversion of this compound into other metabolites can point to previously unknown enzymatic activities.

Understand disease mechanisms: By comparing the metabolic fate of this compound in healthy and diseased states, researchers can identify metabolic dysregulations that contribute to disease pathogenesis.

The use of this compound in systems biology research will require the development of sophisticated computational tools and bioinformatics pipelines to analyze and integrate the large and complex data sets generated by multi-omics experiments. numberanalytics.com

Potential for this compound in Biomarker Discovery and Validation Research

The discovery and validation of robust biomarkers are critical for the early diagnosis, prognosis, and treatment of diseases. This compound can serve as a valuable tool in this area.

In the context of biomarker discovery , metabolomic studies comparing healthy and diseased states may identify D-aspartic acid as a potential biomarker. frontiersin.org this compound can then be used as an internal standard for the absolute quantification of endogenous D-aspartic acid in biological samples, which is crucial for validating its biomarker potential. nih.gov The use of a stable isotope-labeled internal standard minimizes analytical variability and improves the accuracy and precision of quantification. nih.gov

Furthermore, this compound can be used in dynamic metabolic studies to investigate the flux through pathways involving D-aspartic acid. This can provide more dynamic and functionally relevant biomarker information than static concentration measurements alone. For instance, a change in the rate of conversion of this compound to a downstream metabolite could be a more sensitive and specific biomarker of disease than the concentration of D-aspartic acid itself.

Q & A

Basic Research Questions

Q. How should D-Aspartic-2,3,3-d3 Acid be properly prepared and handled in experimental settings to ensure solubility and stability?

  • Methodological Answer : For in vitro applications, dissolve the compound in PBS (pH 7.2) or saline, using heating (≤50°C) or brief sonication to address precipitation. Prepare stock solutions at 10 mM in DMSO, and dilute to working concentrations (<1 mM) in aqueous buffers. Avoid repeated freeze-thaw cycles; store aliquots at -20°C for short-term use or -80°C for long-term stability. For in vivo studies, use biocompatible solvents (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) and adjust formulations based on animal models (e.g., oral gavage vs. intravenous injection) .

Q. What synthesis protocols ensure isotopic purity of this compound, and how is purity validated?

  • Methodological Answer : The synthesis involves catalytic deuteration of precursor molecules under controlled conditions (e.g., using PtO₂ in D₂O). Isotopic purity (≥98 atom% D) is confirmed via nuclear magnetic resonance (¹H-NMR for deuteration sites) and mass spectrometry (MS). Cross-validate with gas chromatography–selected ion monitoring (GC-SIM) to detect trace non-deuterated impurities. Refer to Blomquist et al. (1966) for foundational protocols .

Q. What safety assessments are critical when using deuterated amino acids in preclinical studies?

  • Methodological Answer : Conduct acute toxicity studies in rodents (OECD 423 guidelines) and assess renal/hepatic biomarkers (ALT, AST, creatinine). Differentiate between L- and D-isoforms using chiral chromatography, as metabolic pathways vary. The FAO/WHO Joint Expert Committee recommends dose-escalation studies with histopathological analysis of endocrine organs (e.g., testes, pituitary) due to D-Aspartic Acid’s neuroendocrine activity .

Advanced Research Questions

Q. How can isotopic labeling with this compound improve pharmacokinetic (PK) studies of peptide-based therapeutics?

  • Methodological Answer : Use the compound as an internal standard in LC-MS/MS to quantify drug metabolism. Deuterated analogs minimize matrix effects and enable precise tracking of absorption/distribution. For example, compare deuterated vs. non-deuterated drug clearance rates in plasma and tissues. Note that deuteration at the β-carbon (C2/C3) reduces metabolic lability, extending half-life in hepatic microsomal assays .

Q. What advanced techniques resolve contradictions between animal and human data on D-Aspartic Acid’s endocrine effects?

  • Methodological Answer : Perform species-specific in vitro assays (e.g., human vs. rodent Leydig cell cultures) to test testosterone synthesis. Use metabolomics (UHPLC-qTOF-MS) to compare D-Aspartic Acid’s incorporation into steroidogenic pathways. Clinical trials should employ crossover designs with placebo controls, measuring serum LH, FSH, and testosterone. Note that human studies show inter-individual variability due to gut microbiota metabolism, which is absent in rodents .

Q. How does deuteration at the 2,3,3 positions influence D-Aspartic Acid’s interaction with NMDA receptors?

  • Methodological Answer : Conduct electrophysiological assays (patch-clamp) on hippocampal neurons to compare deuterated vs. non-deuterated D-Aspartic Acid’s binding kinetics. Deuteration may alter hydrogen bonding with GluN1/GluN2B subunits, affecting receptor activation. Use molecular dynamics simulations to model deuterium’s steric effects on binding pocket interactions .

Q. What analytical workflows quantify isotopic scrambling in deuterated amino acids during long-term stability studies?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with isotope ratio monitoring to detect positional exchange (e.g., ²H migration from C2 to C4). Accelerated stability testing (40°C/75% RH for 6 months) combined with 2D-NMR can identify degradation pathways. Validate with isotopically labeled internal standards to correct for matrix effects .

Data Interpretation & Experimental Design

Q. How should researchers design dose-response studies to account for D-Aspartic Acid’s biphasic effects on hormone secretion?

  • Methodological Answer : Use a non-linear regression model (e.g., four-parameter logistic curve) to capture U-shaped dose responses. Test 0.1–10 mM concentrations in in vitro pituitary cell assays and 2–6 g/day in human trials. Measure prolactin and growth hormone levels at multiple timepoints to account for pulsatile secretion patterns .

Q. What statistical approaches address variability in D-Aspartic Acid’s effects on sperm cryopreservation outcomes?

  • Methodological Answer : Apply multivariate analysis (PLS-DA) to metabolomic datasets (e.g., seminal plasma metabolites). Cluster samples by freezability (good vs. poor) and validate biomarkers (D-Aspartic Acid, NAG, inosine) via ROC curves. Control for confounding factors (e.g., semen collection protocols) using mixed-effects models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.